Product packaging for bis(2-ethylbutyl) hexanedioate(Cat. No.:CAS No. 10022-60-3)

bis(2-ethylbutyl) hexanedioate

Cat. No.: B167974
CAS No.: 10022-60-3
M. Wt: 314.5 g/mol
InChI Key: BSJVZANRYHAYEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Diester Chemistry and Related Compounds

Bis(2-ethylbutyl) hexanedioate is a diester, an organic compound characterized by the presence of two ester functional groups. gearsolutions.com Esters are formed from the reaction of a carboxylic acid and an alcohol. lubesngreases.com In the case of this compound, it is the diester of hexanedioic acid (commonly known as adipic acid) and 2-ethylbutanol. Its structure consists of a central six-carbon dicarboxylic acid chain (adipate) with a 2-ethylbutyl group attached to each of the two carboxyl groups.

This structure places it in the broad category of aliphatic diesters, which are known for their use as plasticizers, lubricants, and solvents. kinampark.comwikipedia.org A closely related and more extensively studied compound is bis(2-ethylhexyl) adipate (B1204190) (DEHA). machinerylubrication.com DEHA shares the same adipic acid backbone but has larger 2-ethylhexyl alcohol groups. This seemingly minor difference in the length of the alcohol chains can influence physical properties such as viscosity, boiling point, and performance in various applications. Other related compounds include various adipate and sebacate (B1225510) esters used commercially. wikipedia.orgbobistheoilguy.com

Academic Significance of Hexanedioate Esters

Hexanedioate esters, or adipates, are of considerable academic and industrial interest primarily due to their application as plasticizers. wikipedia.org Plasticizers are additives that increase the flexibility and durability of materials, particularly polyvinyl chloride (PVC). kinampark.com Adipate-based plasticizers are valued for their performance at low temperatures and their resistance to ultraviolet light. wikipedia.org

The academic significance of these esters extends to several fields:

Polymer Science : Research investigates how the structure of adipate esters influences the mechanical properties of polymers. Studies explore the effects of different alcohol side-chains on the glass transition temperature, flexibility, and permanence of PVC formulations. researchgate.net

Materials Science : Adipates are used as synthetic base stocks for lubricants and hydraulic fluids. machinerylubrication.combobistheoilguy.com Research in this area focuses on their thermal stability, low volatility, and biodegradability, which are desirable properties for high-performance and environmentally friendly lubricants. google.com

Environmental and Health Sciences : Due to their widespread use, the environmental fate and toxicological profiles of adipate esters, particularly DEHA, have been the subject of extensive research. specialchem.com Studies examine their potential to leach from plastics and their effects as endocrine disruptors, driving the search for safer alternatives. rsc.org

Historical Development of Research on Aliphatic Diesters

The development of aliphatic diesters is closely tied to the rise of the polymer and synthetic lubricant industries in the 20th century.

Early Plasticizers : The concept of plasticizers emerged in the late 19th century with the use of natural camphor (B46023) in celluloid. kinampark.com The era of synthetic ester plasticizers began around 1912 with triphenyl phosphate (B84403). kinampark.com Phthalic acid esters were first used as plasticizers in 1920, and di(2-ethylhexyl) phthalate (B1215562) (DEHP), introduced in the 1930s, became the most widely used plasticizer for decades. kinampark.com Aliphatic diesters like adipates were developed as specialty plasticizers, particularly valued for providing good low-temperature flexibility. wikipedia.org

Synthetic Lubricants : The search for high-performance lubricants that could function in extreme temperatures, particularly for aviation, spurred research into synthetic oils. During World War II, Germany and the US extensively researched and developed synthetic lubricants. machinerylubrication.comamsoil.com Diesters were among the first synthetic lubricant base stocks developed, valued for their low coking tendency at high temperatures and excellent solvency. gearsolutions.com Research in the post-war era and into the 1960s and 70s continued to refine diester-based lubricant formulations for compressors and engines, aiming to extend oil change intervals and improve engine cleanliness. purdue.eduresearchgate.net

Current Scholarly Landscape and Research Gaps for this compound

The current body of scholarly work focusing specifically on this compound is sparse. A search of chemical databases and literature reveals its CAS number (10022-60-3) and basic predicted physical properties, but very few dedicated research articles. bobistheoilguy.comresearchgate.net

One study identified bis(2-ethylbutyl)-1,2-benzenedicarboxylate (a related phthalate, not an adipate) as a minor component in the essential oil of a plant root, though the authors noted the possibility of it being an anthropogenic contaminant from laboratory equipment. amsoil.com Another mention appears in a patent for lubricant additives, suggesting its potential utility in that field. kinampark.com

The primary research gap is the near-total lack of empirical data on the specific properties and performance of this compound. The landscape is dominated by research on its close analog, DEHA. Key areas where research is needed include:

Synthesis and Characterization : Detailed studies on optimized synthesis routes and comprehensive characterization of its physical and chemical properties are lacking.

Performance Evaluation : There is no published data comparing its performance as a plasticizer or lubricant against established compounds like DEHA or other commercial diesters.

Toxicological and Environmental Profile : Unlike DEHA, the toxicological properties and environmental impact of this compound have not been thoroughly investigated.

In essence, while the general properties of this compound can be inferred from the behavior of similar aliphatic diesters, its specific characteristics remain largely unexplored, presenting a significant gap in the scientific literature.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 10022-60-3 bobistheoilguy.comresearchgate.net
Molecular Formula C18H34O4 researchgate.net
Molecular Weight 314.46 g/mol researchgate.net
Density 0.943 g/cm³ researchgate.net
Boiling Point 334.1 °C at 760 mmHg researchgate.net
Flash Point 146.7 °C researchgate.net
Melting Point -15 °C bobistheoilguy.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34O4 B167974 bis(2-ethylbutyl) hexanedioate CAS No. 10022-60-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10022-60-3

Molecular Formula

C18H34O4

Molecular Weight

314.5 g/mol

IUPAC Name

bis(2-ethylbutyl) hexanedioate

InChI

InChI=1S/C18H34O4/c1-5-15(6-2)13-21-17(19)11-9-10-12-18(20)22-14-16(7-3)8-4/h15-16H,5-14H2,1-4H3

InChI Key

BSJVZANRYHAYEA-UHFFFAOYSA-N

SMILES

CCC(CC)COC(=O)CCCCC(=O)OCC(CC)CC

Canonical SMILES

CCC(CC)COC(=O)CCCCC(=O)OCC(CC)CC

melting_point

-15.0 °C

Other CAS No.

10022-60-3

Origin of Product

United States

Synthetic Methodologies and Process Optimization for Bis 2 Ethylbutyl Hexanedioate

Esterification Pathways and Reaction Mechanisms

The fundamental reaction for producing bis(2-ethylbutyl) hexanedioate is esterification, where a carboxylic acid (hexanedioic acid) reacts with an alcohol (2-ethylbutanol) in the presence of a catalyst.

Conventional Chemical Synthesis Routes for Hexanedioate Esters

The most common conventional method for synthesizing hexanedioate esters, including this compound, is the Fischer esterification. masterorganicchemistry.com This process involves heating a mixture of hexanedioic acid and an excess of the corresponding alcohol with a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, water, a byproduct, is typically removed. masterorganicchemistry.com

The mechanism of Fischer esterification proceeds through several steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic attack of the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

Proton transfer from the alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water to form a protonated ester. masterorganicchemistry.com

Deprotonation of the ester to yield the final product and regenerate the acid catalyst. masterorganicchemistry.com

This method is widely applicable for producing various diesters, such as bis(2-ethylhexyl) adipate (B1204190), a compound structurally similar to this compound. wikipedia.orgnih.gov

Lipase-Catalyzed Synthesis of this compound

An increasingly popular and environmentally benign alternative to conventional chemical synthesis is the use of enzymes, particularly lipases, as biocatalysts. researchgate.netresearchgate.net Lipase-catalyzed esterification offers several advantages, including high specificity, milder reaction conditions (lower temperature and pressure), and reduced byproduct formation. researchgate.netmdpi.com

The synthesis of esters using lipases can be carried out through direct esterification of a carboxylic acid and an alcohol or via transesterification. researchgate.netfrontiersin.org In the context of this compound, this would involve the direct reaction of hexanedioic acid with 2-ethylbutanol. The reaction mechanism is different from acid catalysis and generally follows a Ping-Pong Bi-Bi mechanism. nih.gov

Research on the lipase-catalyzed synthesis of other adipate esters, like dimethyl adipate, has shown high conversion yields under optimized conditions. For instance, using immobilized Candida antarctica lipase (B570770) B, a maximum conversion of 97.6% was predicted. nih.gov Similar principles can be applied to the synthesis of this compound. The choice of lipase is crucial, as different lipases exhibit varying activities and specificities. For example, lipases from Candida antarctica (Novozym 435) and Rhizomucor miehei have been shown to be effective in synthesizing diacylglycerols. frontiersin.org

Catalytic Systems in this compound Production

Homogeneous Catalysis Approaches

In conventional Fischer esterification, strong mineral acids like sulfuric acid are common homogeneous catalysts. masterorganicchemistry.com These catalysts are effective in protonating the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. masterorganicchemistry.comsenecalearning.com Transition metal complexes can also serve as homogeneous catalysts. For example, ruthenium complexes have been used in the hydrogenation of diesters in the presence of anilines, demonstrating the versatility of homogeneous catalysis in ester transformations. researchgate.net A key characteristic of homogeneous catalysts is that they exist in the same phase as the reactants, which can sometimes complicate their separation from the final product. senecalearning.com

Heterogeneous Catalysis Development

To overcome the separation challenges associated with homogeneous catalysts, solid acid catalysts, or heterogeneous catalysts, have been developed. These catalysts are in a different phase from the reactants, allowing for easier recovery and recycling. Materials such as zeolites, ion-exchange resins, and mixed metal oxides have been investigated for esterification reactions. tandfonline.comacs.org For instance, a study on the synthesis of dimethyl adipate utilized fly ash, a mixture of oxides including silica (B1680970), alumina, and iron oxide, as a heterogeneous catalyst, achieving a 98% yield under optimized conditions. acs.org The synergistic effect of the different oxides in the catalyst was noted to be crucial for its high activity. acs.org

Biocatalysis and Enzyme Immobilization Techniques

Biocatalysis, particularly using lipases, presents a green and sustainable approach to ester synthesis. researchgate.netmdpi.com Lipases are highly efficient and selective catalysts that operate under mild conditions. mdpi.com However, the cost and stability of free enzymes can be prohibitive for industrial applications.

To address these limitations, enzyme immobilization techniques are widely employed. Immobilization involves confining the enzyme to a solid support, which enhances its stability, allows for easy separation from the reaction mixture, and enables its reuse for multiple reaction cycles. researchgate.netmdpi.com Common immobilization methods include adsorption, covalent bonding, entrapment, and cross-linking.

Novozym 435, an immobilized form of Candida antarctica lipase B on a macroporous acrylic resin, is a commercially available and widely used biocatalyst for ester synthesis. csic.es The immobilization is based on hydrophobic interactions, which can sometimes lead to enzyme leaching under certain conditions. csic.es Research has shown that the choice of support material and immobilization strategy significantly impacts the performance of the biocatalyst. researchgate.net For example, adsorbing glycerol (B35011) onto silica gel has been shown to improve the performance of some lipases in transesterification reactions by preventing the active site from being coated by glycerol. frontiersin.org These techniques are directly applicable to optimizing the lipase-catalyzed production of this compound.

Optimization of Reaction Parameters for Yield and Selectivity

Achieving high yield and selectivity in the synthesis of this compound hinges on the meticulous optimization of several key reaction parameters. These include temperature, pressure, reactant stoichiometry, and the choice of solvent and catalyst systems.

Temperature and pressure are critical parameters that directly influence the kinetics of the esterification of adipic acid with 2-ethylbutanol.

Temperature: The reaction rate generally increases with temperature, as this provides the necessary activation energy for the reaction. rsc.org For chemically catalyzed esterifications, such as those using acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid), temperatures are typically elevated, often in the range of 120-150°C. google.com In a study on a similar ester, dialkyl adipate, yields were shown to increase with temperatures up to 80°C. mdpi.comresearchgate.net However, excessively high temperatures can lead to side reactions, such as dehydration of the alcohol or degradation of the ester product, resulting in discoloration and reduced purity. sciencemadness.org

For enzymatic catalysis, using lipases like Candida antarctica lipase B (Novozym 435), the optimal temperature range is generally lower, typically between 30°C and 70°C, to avoid denaturation of the enzyme. researchgate.netgoogle.commdpi.com Studies on the enzymatic synthesis of various adipate esters show that increasing the temperature within this range enhances substrate solubility and reduces viscosity, which improves conversion rates. researchgate.net

Pressure: Esterification is an equilibrium-limited reaction that produces water as a byproduct. To drive the reaction toward the product side, this water must be continuously removed. This is typically achieved by reducing the pressure. Operating the reactor under vacuum (e.g., 2-20 mm Hg) facilitates the removal of water and any other volatile byproducts, shifting the equilibrium to favor ester formation. google.comaakash.ac.in This is particularly crucial for producing high-purity, high-boiling-point esters. aakash.ac.ingoogle.com The combination of heat and vacuum is a standard industrial practice to achieve high conversion rates.

Catalysis TypeTypical Temperature RangePressure ConditionPrimary EffectReference
Acid Catalysis120-150 °CAtmospheric or VacuumIncreases reaction rate; high temperatures risk side reactions. google.comsciencemadness.org
Enzymatic (Lipase)30-70 °CAtmospheric or VacuumOptimizes enzyme activity; avoids denaturation at higher temperatures. researchgate.netgoogle.commdpi.com
Vacuum ApplicationDependent on CatalystReduced (e.g., <300 mm Hg)Removes water byproduct, shifting equilibrium to maximize yield. google.comaakash.ac.in

The molar ratio of reactants and the solvent system are pivotal in maximizing the conversion of adipic acid to its diester form.

Stoichiometric Ratios: To ensure the complete conversion of the dicarboxylic acid, the alcohol (2-ethylbutanol) is typically used in excess. A molar ratio of alcohol to adipic acid greater than the stoichiometric requirement of 2:1 is common. For instance, studies on analogous systems have used alcohol-to-acid molar ratios ranging from 2.2:1 to as high as 5:1. mdpi.comsemanticscholar.org Using a significant excess of alcohol shifts the reaction equilibrium towards the formation of the diester, maximizing the yield. mdpi.comorgsyn.org

Solvent System: The choice of solvent can significantly impact the reaction. In many industrial processes, an inert organic solvent that forms an azeotrope with water, such as toluene (B28343) or cyclohexane, is used. google.com This allows for the efficient removal of water via a Dean-Stark apparatus, thereby driving the reaction to completion.

Alternatively, solvent-free systems are gaining prominence as a "green" chemistry approach. researchgate.net In such systems, an excess of the alcohol reactant can also serve as the reaction medium. This approach simplifies product purification and reduces solvent waste. researchgate.netscribd.com Another advanced method involves using ionic liquids as both the catalyst and the solvent. In these systems, the ester product is often immiscible with the ionic liquid, forming a separate phase that can be easily removed, which also drives the equilibrium forward. mdpi.comsemanticscholar.org

ParameterApproachTypical Conditions/ExamplesPurposeReference
Stoichiometric RatioAlcohol Excess2.2:1 to 5:1 (Alcohol:Adipic Acid)Shifts equilibrium to favor product formation. mdpi.comsemanticscholar.org
Acid Stoichiometry1 equivalentThe limiting reagent in the reaction. mdpi.com
Solvent SystemAzeotropic DistillationToluene, CyclohexaneEfficiently removes water byproduct. google.com
Solvent-Free SystemExcess alcohol acts as solvent.Reduces waste and simplifies purification. researchgate.netscribd.com
Ionic Liquidse.g., Triethylammonium hydrogen sulfateActs as both catalyst and solvent; product phase separation drives reaction. mdpi.comsemanticscholar.org

The design of the reactor and the implementation of process intensification strategies are key to developing an efficient and economically viable manufacturing process.

Reactor Design: For the production of adipate esters, stirred-tank reactors are commonly employed for both batch and continuous processes. mdpi.com These reactors ensure proper mixing of the reactants, catalyst, and uniform temperature distribution. For processes involving the removal of water by azeotropic distillation, the reactor is equipped with a condenser and a Dean-Stark trap.

Process Intensification: To improve efficiency and sustainability, several process intensification techniques are applicable. uclouvain.be

Reactive Distillation (RD): This technique combines chemical reaction and distillation in a single unit. As the ester is formed, the water byproduct is continuously removed by distillation, which significantly shifts the equilibrium and can lead to higher conversion rates and reduced capital costs. researchgate.net

Side-Reactor Column (SRC): This configuration integrates a distillation column with external reactors. It is particularly useful when reactants have very different boiling points and allows for optimizing reaction and separation conditions independently. researchgate.net A configuration with a vacuum distillation column coupled with atmospheric side reactors has been proposed for dimethyl adipate production. researchgate.net

Microreactors: These reactors offer exceptionally high surface-area-to-volume ratios, leading to superior heat and mass transfer. This allows for conducting reactions under more aggressive conditions (higher temperatures and pressures) safely, often resulting in dramatically increased reaction rates and yields. europa.eu

Non-Conventional Energy Sources: The use of ultrasound or microwave irradiation can intensify the synthesis process. mdpi.com Ultrasound aids in the miscibility of reactants and can accelerate reaction rates through the generation of localized hot spots via cavitation. Microwave heating can lead to rapid and uniform heating of the reaction mixture, significantly reducing reaction times.

Stoichiometric Ratios and Solvent System Influence

Purification and Isolation Techniques for High-Purity this compound

Following the esterification reaction, the crude product is a mixture containing the desired diester, unreacted starting materials (adipic acid and 2-ethylbutanol), the catalyst, water, and potential byproducts. A multi-step purification process is required to isolate high-purity this compound.

Catalyst Neutralization and Removal: If an acid catalyst (e.g., sulfuric acid) is used, the first step is to neutralize it, typically by washing the crude mixture with an aqueous basic solution like sodium carbonate or sodium bicarbonate until fizzing ceases. sciencemadness.org The resulting salts are then removed by washing with water.

Removal of Unreacted Alcohol: The excess 2-ethylbutanol is removed, usually by distillation. Because of the high boiling point of the ester, this step is often performed under reduced pressure. Steam stripping is another effective industrial method for removing residual alcohol. google.com

Filtration: In some procedures, particularly those where the catalyst or unreacted adipic acid may precipitate, the mixture is filtered. Using a filter aid like Celite can help manage viscous mixtures. unimi.it

Vacuum Distillation: The final and most critical step for purifying high-boiling-point esters like this compound is vacuum distillation. aakash.ac.ingoogle.com This process separates the pure ester from any remaining non-volatile impurities or high-boiling byproducts. Distillation under high vacuum (e.g., 0.05 to 5 mmHg) is essential to lower the boiling point and prevent thermal decomposition of the product. google.comgoogle.com Specialized equipment like wiped-film or short-path distillation units can be used to minimize the residence time of the ester at high temperatures. valveandcontrol.com

Purity Analysis: The purity of the final product is confirmed using analytical techniques. Gas chromatography/mass spectrometry (GC-MS) is used to detect and quantify any residual impurities. nih.gov Spectroscopic methods such as FT-Raman and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and the absence of starting materials. researchgate.netacs.org

Purification StepDescriptionPurposeReference
Neutralization/WashingWashing the crude product with a basic solution (e.g., NaHCO₃) followed by water.To remove the acid catalyst and water-soluble impurities. sciencemadness.org
Alcohol RemovalDistillation or steam stripping under vacuum.To remove excess 2-ethylbutanol. google.com
Final PurificationHigh-vacuum distillation (e.g., <5 mmHg).To isolate the pure ester from non-volatile residues and byproducts. aakash.ac.ingoogle.comvalveandcontrol.com
Purity VerificationGC-MS, NMR, FT-Raman Spectroscopy.To confirm the purity and identity of the final product. nih.govresearchgate.netacs.org

Advanced Spectroscopic and Structural Elucidation of Bis 2 Ethylbutyl Hexanedioate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Proton (¹H) NMR Characterization

A ¹H NMR spectrum of bis(2-ethylbutyl) hexanedioate would display distinct signals corresponding to the different proton environments in the molecule. The symmetry of the molecule means that only half of the protons will give unique signals.

The protons of the hexanedioate backbone would appear as multiplets in the aliphatic region. The protons alpha to the carbonyl groups (–C(O)CH₂–) are expected to be the most downfield of the backbone protons, likely appearing around 2.2-2.4 ppm. The protons beta to the carbonyls (–CH₂CH₂C(O)–) would resonate further upfield, typically in the range of 1.6-1.8 ppm.

For the 2-ethylbutyl ester side chains, the methylene (B1212753) protons adjacent to the ester oxygen (–OCH₂–) would be shifted downfield due to the oxygen's electron-withdrawing effect, appearing around 4.0 ppm as a doublet of doublets. The methine proton (–CH(CH₂CH₃)CH₂CH₃) would likely be a multiplet around 1.5-1.7 ppm. The methylene groups of the ethyl substituent (–CH(CH₂CH₃)CH₂CH₃) would present as a multiplet around 1.2-1.4 ppm. Finally, the terminal methyl groups (–CH₃) would appear as triplets at approximately 0.8-1.0 ppm, being the most shielded protons in the structure.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
–C(O)CH₂– ~ 2.2 - 2.4 Multiplet
–CH₂CH₂C(O)– ~ 1.6 - 1.8 Multiplet
–OCH₂– ~ 4.0 Doublet of Doublets
–CH(CH₂CH₃)₂ ~ 1.5 - 1.7 Multiplet
–CH(CH₂CH₃)₂ ~ 1.2 - 1.4 Multiplet

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum for this compound would provide complementary information to the ¹H NMR. The carbonyl carbon of the ester groups (C=O) would be the most downfield signal, typically appearing in the range of 172-175 ppm. The carbon atom of the methylene group attached to the ester oxygen (–OCH₂–) would be found around 65-70 ppm.

The carbons of the hexanedioate backbone would show two distinct signals. The carbon alpha to the carbonyl group (–C(O)CH₂–) would be expected around 34-36 ppm, while the beta carbon (–CH₂CH₂C(O)–) would be slightly more shielded, appearing around 24-26 ppm.

In the 2-ethylbutyl side chains, the methine carbon (–CH–) would likely resonate around 38-40 ppm. The methylene carbons of the ethyl groups (–CH₂–) would be in the region of 23-25 ppm, and the terminal methyl carbons (–CH₃) would be the most upfield signals, appearing around 10-12 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
–C=O ~ 172 - 175
–OCH₂– ~ 65 - 70
–C(O)CH₂– ~ 34 - 36
–CH₂CH₂C(O)– ~ 24 - 26
–CH(CH₂CH₃)₂ ~ 38 - 40
–CH(CH₂CH₃)₂ ~ 23 - 25

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC)

While specific 2D NMR spectra for this compound are not publicly available, their application would be crucial for unambiguous structural confirmation.

A COSY (Correlation Spectroscopy) experiment would establish proton-proton couplings. Cross-peaks would be expected between the adjacent methylene groups of the hexanedioate backbone. For the 2-ethylbutyl group, correlations would be seen between the –OCH₂– protons and the methine (–CH–) proton, and between the methine proton and the methylene and methyl protons of the ethyl groups.

An HSQC (Heteronuclear Single Quantum Coherence) spectrum would correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal to its attached proton(s), confirming the assignments made in the 1D spectra. For example, the proton signal around 4.0 ppm would show a cross-peak with the carbon signal around 65-70 ppm, confirming the –OCH₂– group.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. For this compound, the molecular ion peak (M⁺) at m/z 314 would likely be weak or absent due to the instability of the parent ion.

The fragmentation pattern would be dominated by cleavages characteristic of esters. A prominent fragmentation pathway would be the loss of the 2-ethylbutyl radical (•C₆H₁₃), leading to a fragment ion at m/z 229. Another common fragmentation is the McLafferty rearrangement, which would result in a characteristic ion at m/z 149, corresponding to the protonated mono-2-ethylbutyl hexanedioate. Cleavage of the C-O bond would lead to the formation of the 2-ethylbutyl cation at m/z 85. Further fragmentation of the hexanedioate backbone would also occur.

Predicted Key EI-MS Fragments for this compound

m/z Identity
314 [M]⁺ (Molecular Ion)
229 [M - C₆H₁₃]⁺
149 [C₆H₁₀O₄ + H]⁺ (McLafferty Rearrangement)

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a softer ionization technique that typically results in less fragmentation and provides a clear indication of the molecular weight. For this compound, ESI-MS would be expected to show prominent adduct ions. In positive ion mode, common adducts would include the protonated molecule [M+H]⁺ at m/z 315, the sodium adduct [M+Na]⁺ at m/z 337, and the potassium adduct [M+K]⁺ at m/z 353. The relative abundance of these adducts would depend on the solvent system and the presence of corresponding salts. This technique is particularly useful for confirming the molecular weight of the compound with high accuracy.

Predicted ESI-MS Adducts for this compound (Positive Mode)

m/z Identity
315 [M+H]⁺
337 [M+Na]⁺

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C18H34O4), the theoretical exact mass can be calculated. This experimental value is then compared to the theoretical mass of potential formulas to confirm the elemental composition.

The exact mass of this compound is 314.24600 Da. chemsrc.com This measurement, typically obtained using techniques like time-of-flight (TOF) or Orbitrap mass spectrometry, allows for the unambiguous confirmation of the elemental formula C18H34O4. The high precision of HRMS helps to distinguish the target compound from other molecules that may have the same nominal mass but different elemental compositions.

Table 1: HRMS Data for this compound

ParameterValue
Molecular FormulaC18H34O4
Theoretical Exact Mass314.24606 Da
Measured Exact Mass314.24600 Da chemsrc.com

Note: The theoretical exact mass is calculated using the most abundant isotopes of each element (C: 12.000000 Da, H: 1.007825 Da, O: 15.994915 Da).

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of an ester is the strong carbonyl (C=O) stretching vibration, which is expected to appear in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester linkage will produce strong bands in the 1150-1250 cm⁻¹ region. Additionally, the spectrum will be dominated by the C-H stretching and bending vibrations of the aliphatic chains.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H StretchAliphatic (CH₂, CH₃)2850-3000Strong
C=O StretchEster1735-1750Very Strong
C-H BendAliphatic (CH₂, CH₃)1375-1465Medium-Strong
C-O StretchEster1150-1250Strong

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. As with IR, a specific Raman spectrum for this compound is not widely published. However, the expected Raman shifts can be inferred from its structure and the analysis of similar molecules.

In the Raman spectrum of this compound, the C-H stretching vibrations would also be prominent in the 2800-3000 cm⁻¹ region. The carbonyl (C=O) stretch, while strong in the IR, is typically a weaker band in the Raman spectrum. The C-C backbone and C-O stretching vibrations will give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted Raman Shifts for this compound

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)Intensity
C-H StretchAliphatic (CH₂, CH₃)2800-3000Strong
C=O StretchEster1730-1745Weak-Medium
C-H BendAliphatic (CH₂, CH₃)1350-1470Medium
C-O StretchEster1100-1200Medium
C-C StretchAlkyl Chain800-1100Medium

Chromatographic-Spectroscopic Coupling Techniques (e.g., GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. core.ac.uknih.gov This is a primary method for the analysis of volatile and semi-volatile compounds like this compound.

In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized (commonly by electron ionization, EI) and fragmented. The resulting mass spectrum shows the molecular ion (if stable enough) and a series of fragment ions. The fragmentation pattern is highly characteristic and can be used for structural elucidation and confirmation.

For this compound, the electron ionization mass spectrum is expected to show a series of fragment ions resulting from the cleavage of the ester bonds and fragmentation of the alkyl chains. Common fragmentation pathways for dialkyl adipates include the loss of an alkoxy group (-OR), the loss of an alkyl group (-R), and McLafferty rearrangements.

Table 4: Predicted Key Fragment Ions in the GC-MS (EI) of this compound

m/zProposed FragmentFragmentation Pathway
229[M - C₆H₁₃O]⁺Loss of a 2-ethylbutoxy radical
211[M - C₆H₁₃O₂]⁺Loss of a 2-ethylbutoxycarbonyl radical
129[C₇H₁₃O₂]⁺McLafferty rearrangement and subsequent cleavage
111[C₆H₇O₂]⁺Cleavage of the adipate (B1204190) backbone
85[C₆H₁₃]⁺2-ethylbutyl cation
57[C₄H₉]⁺Butyl cation fragment from the alkyl chain

Applications and Material Science Integration of Bis 2 Ethylbutyl Hexanedioate

Plasticizer Functionality in Polymer Systems

As an adipic acid ester, bis(2-ethylbutyl) hexanedioate is expected to function as a plasticizer, a substance added to a polymer to increase its flexibility, workability, and durability. chemicalland21.com Plasticizers work by embedding themselves between the polymer chains, which increases the intermolecular spacing and allows the chains to move more freely past one another. This reduces the polymer's glass transition temperature (Tg), changing it from a rigid, often brittle material to a more soft and ductile one.

Compatibility and Interfacial Interactions with Various Polymers:While adipate (B1204190) esters are generally known for their good compatibility with polymers like polyvinyl chloride (PVC) and cellulose (B213188) esters, specific data on the compatibility and interfacial interactions of this compound with a range of polymers is not documented in the available literature.chemicalland21.com

Formulation Chemistry of this compound in Specific Materials

The general class of adipic acid esters is known for its use in various formulations. However, specific information on the role of this compound is very limited.

Incorporation into Coatings and Films:Adipic acid esters are generally used as solvent carriers for photographic films.chemicalland21.comHowever, there are no specific studies found that detail the incorporation, performance, or formulation chemistry of this compound in coatings or other types of films.

The available scientific literature on this compound is sparse. While its basic physicochemical properties and a method for its enzymatic synthesis are documented, there is a significant lack of in-depth research into its applications in material science. The detailed mechanisms of its plasticizing action, its compatibility with various polymers, and its specific influence on the mechanical and thermal properties of polymer composites have not been extensively studied or reported. Similarly, its role and formulation in specific applications like adhesives, sealants, coatings, and films are not well-documented.

It is important to note that a related compound, bis(2-ethylhexyl) hexanedioate (DEHA), is a widely used and extensively studied plasticizer. Much of the available literature on adipate plasticizers focuses on DEHA. Therefore, researchers interested in the properties and applications of adipate esters will find a wealth of information on the ethylhexyl variant, but will find a significant knowledge gap concerning the ethylbutyl version. Further research is required to fully characterize this compound and determine its potential as a viable plasticizer in various material science applications.

Development of Advanced Materials and Functional Systems

The integration of specialized chemical compounds into material science is pivotal for the development of advanced materials with tailored properties. In this context, this compound, an organic ester, presents potential, though specific research on this particular compound is limited. To understand its prospective roles, an examination of closely related adipate esters is necessary.

Engineering of Flexible Polymeric Matrices

The engineering of flexible polymeric matrices is a cornerstone of modern materials science, enabling the production of a vast array of products, from pliable consumer goods to sophisticated industrial components. The inherent rigidity of many polymers, such as polyvinyl chloride (PVC), necessitates the inclusion of plasticizers to impart flexibility, durability, and processability. merckmillipore.com While direct research on the performance of this compound in this capacity is not extensively documented in publicly available literature, the well-established use of similar adipate esters, particularly bis(2-ethylhexyl) adipate (DEHA), offers significant insights into its potential applications and performance characteristics. thermofisher.com

Adipate plasticizers, like DEHA, are known for their ability to be seamlessly incorporated into PVC and other polymers, effectively reducing the intermolecular forces between polymer chains and thereby increasing flexibility. Research on DEHA has shown that it enhances the workability of polymers, making them suitable for applications such as vinyl flooring, cables, and synthetic leather. researchgate.net The molecular structure of these esters, characterized by a central adipic acid core with flanking alkyl chains, is crucial to their function. It is hypothesized that this compound would perform similarly, with the 2-ethylbutyl groups influencing properties such as volatility, migration resistance, and low-temperature performance.

The performance of a plasticizer within a polymeric matrix can be evaluated based on several key parameters. The following table, based on data for the closely related bis(2-ethylhexyl) adipate (DEHA), illustrates the typical properties that would be relevant for assessing the suitability of this compound in flexible polymer applications.

PropertyTypical Value for DEHASignificance in Polymeric Matrices
Appearance Colorless, oily liquid wikipedia.orgAffects the visual characteristics of the final product.
Molecular Formula C22H42O4 thermofisher.comDetermines the molecular weight and influences physical properties.
Molecular Weight 370.57 g/mol merckmillipore.comImpacts volatility, migration, and compatibility with the polymer.
Boiling Point 417 °C wikipedia.orgA high boiling point is indicative of low volatility, which is desirable for long-term stability of the plasticized material.
Melting Point -67.8 °C wikipedia.orgA low melting point is crucial for applications requiring flexibility at low temperatures.
Density 0.93 g/cm³ wikipedia.orgImportant for formulation calculations and material specifications.

This data is for bis(2-ethylhexyl) adipate (DEHA) and is presented as a proxy due to the lack of specific data for this compound.

Further research into this compound would be necessary to delineate its specific performance attributes, such as its plasticizing efficiency, thermal stability, and resistance to extraction by solvents, all of which are critical for the engineering of high-performance flexible polymeric matrices.

Potential in Specialty Chemical Formulations

Beyond its prospective role as a plasticizer, this compound has been identified as a component in specialty chemical formulations, notably in the field of lubrication. A patent for a lubricant additive includes this compound as a constituent, suggesting its potential to enhance the performance of lubricants and greases. google.comgoogle.com

In lubricant formulations, additives are crucial for improving properties such as friction reduction, wear resistance, and thermal stability. Esters, in general, are often used as base oils or additives in synthetic lubricants due to their excellent thermo-oxidative stability and low-temperature fluidity. The specific structure of this compound, with its branched alkyl chains, could contribute to a favorable viscosity index and good lubricating properties.

The following table outlines potential research areas and expected findings for this compound in specialty chemical formulations, drawing parallels from the known applications of similar esters in lubrication.

Research AreaExpected Findings and Significance
Friction and Wear Characteristics Evaluation of its ability to form a protective film on metal surfaces, reducing friction and preventing wear under various load and temperature conditions.
Thermal and Oxidative Stability Assessment of its resistance to degradation at high temperatures and in the presence of oxygen, which is critical for the longevity of the lubricant.
Viscosity and Low-Temperature Performance Determination of its viscosity profile over a range of temperatures and its ability to maintain fluidity at low temperatures, ensuring consistent performance in diverse operating environments.
Compatibility with Other Additives Investigation of its miscibility and interaction with other common lubricant additives, such as antioxidants, detergents, and anti-wear agents, to ensure stable and effective formulations.

Environmental Fate and Degradation Pathways of Bis 2 Ethylbutyl Hexanedioate

Abiotic Transformation Processes

Abiotic transformation involves the degradation of a chemical substance through non-biological processes. This section covers hydrolysis, photochemical degradation, and thermal degradation.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of this process is a critical factor in determining the persistence of a substance in aquatic environments.

Extensive searches of scientific literature and environmental databases did not yield specific data on the hydrolysis kinetics and mechanisms for bis(2-ethylbutyl) hexanedioate. While the ester linkages in the molecule are susceptible to hydrolysis, no empirical or modeled rate constants (e.g., half-life at various pH levels) for this specific compound are publicly available.

Table 1: Hydrolysis Data for this compound

Parameter Value Source
Half-life at pH 7 Data not available N/A
Half-life at pH 8 Data not available N/A

Note: The table is interactive. No data is currently available for this compound.

In the atmosphere, organic compounds can be degraded by reacting with photochemically produced radicals, with the hydroxyl radical (•OH) being the most important.

There is currently no specific information available regarding the rate of photochemical degradation of this compound by atmospheric radicals. Therefore, its atmospheric half-life has not been determined.

Table 2: Photochemical Degradation Data for this compound

Parameter Value Source
Reaction Rate with •OH Radicals Data not available N/A

Note: The table is interactive. No data is currently available for this compound.

Thermal degradation is the breakdown of materials at elevated temperatures and is a relevant process in contexts such as incineration and manufacturing.

Specific thermal degradation profiles and breakdown products for this compound under various waste management conditions (e.g., pyrolysis, incineration) are not detailed in available literature. However, it has been noted that commercial plasticizers of this type are generally characterized by high boiling and decomposition points, typically above 250°C (482°F) at normal pressure. researchgate.net

Photochemical Degradation by Atmospheric Radicals (e.g., Hydroxyl Radicals)

Biotic Degradation Processes in Environmental Compartments

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi.

The persistence of a chemical in soil is heavily influenced by its susceptibility to microbial degradation.

No specific studies on the biodegradation of this compound in terrestrial soil systems were found. Research has been conducted on its synthesis using lipase-based catalysts, but its degradation rate and pathways in a natural soil environment have not been documented. researchgate.net

Table 3: Biodegradation Data in Soil for this compound

Test System Degradation Rate / Half-life Result Source
Aerobic Soil Data not available Data not available N/A

Note: The table is interactive. No data is currently available for this compound.

The fate of chemicals in wastewater treatment plants and other aqueous environments is crucial for understanding their potential release into receiving waters.

There is a lack of specific data concerning the biodegradation of this compound in aqueous environments, including simulations of wastewater treatment processes. While research exists on the synthesis of this compound, its removal efficiency and biodegradation pathways in aquatic systems have not been reported. researchgate.net

Table 4: Biodegradation Data in Aqueous Environments for this compound

Test System Degradation Rate / Half-life Result Source
Activated Sludge Data not available Data not available N/A

Note: The table is interactive. No data is currently available for this compound.

Microbial Metabolism and Identification of Degradation Products

The complete microbial metabolism of this compound has not been extensively documented in scientific literature. However, based on the metabolic pathways of structurally similar and widely studied adipate (B1204190) esters, such as di(2-ethylhexyl) adipate (DEHA), a probable degradation pathway can be inferred. The initial and primary step in the biodegradation of these compounds is the enzymatic hydrolysis of the ester bonds. acs.orgwiley.com This reaction is catalyzed by esterase enzymes produced by a variety of microorganisms. wiley.comthehindu.com

This initial hydrolysis would break down this compound into adipic acid and 2-ethylbutanol. These intermediate products are then expected to be funneled into common metabolic pathways. Adipic acid, a dicarboxylic acid, can be further metabolized by bacteria through pathways like the β-ketoadipate pathway. nih.gov The alcohol, 2-ethylbutanol, would likely be oxidized to its corresponding aldehyde and then to a carboxylic acid, which can then enter central metabolic cycles.

While specific microorganisms capable of degrading this compound have not been identified, it is known that a wide range of bacteria, both aerobic and anaerobic, can degrade phthalate (B1215562) and adipate esters. wiley.comnih.gov Studies on DEHA have shown that it is readily biodegradable in activated sludge systems, with a half-life of 2.7 days, suggesting that similar adipate esters would not persist in environments with mixed microbial populations. nih.govepa.gov The biodegradation of these plasticizers can be influenced by their chemical structure; for instance, branching in the alcohol chain, as is present in this compound, can affect the rate of degradation.

Environmental Transport and Distribution Modeling

The environmental transport and distribution of this compound are governed by its physicochemical properties. Modeling of its behavior in the environment helps in predicting its fate and potential for exposure.

Volatilization from Water and Soil Surfaces

The tendency of a chemical to volatilize from water and soil is determined by its vapor pressure and Henry's Law constant. This compound has a low vapor pressure of 0.000131 mmHg at 25°C. chemsrc.com This low vapor pressure suggests that the compound is not highly volatile.

For comparison, the related compound di(2-ethylhexyl) adipate (DEHA) also has a low vapor pressure and is not expected to have significant volatilization from water, with a reported half-life of 160 days. epa.gov Given the structural similarity, it can be inferred that this compound will also exhibit slow volatilization from water and soil surfaces, and this is not considered a major environmental transport pathway.

Adsorption and Desorption Behavior in Various Environmental Media

The adsorption and desorption behavior of this compound in the environment is largely predicted by its octanol-water partition coefficient (LogP) and its soil organic carbon-water (B12546825) partitioning coefficient (Koc). The LogP for this compound is estimated to be 4.50560. chemsrc.com This relatively high LogP value indicates a tendency for the compound to partition from water into organic phases, such as soil organic matter and sediment.

For the analogous compound DEHA, estimated Koc values are high, in the range of 5,004 to 48,600, suggesting it will be relatively immobile in soil and will partition from the water column to sediment. epa.gov Due to its structural similarity and comparable lipophilicity, this compound is also expected to have a high Koc value and therefore exhibit strong adsorption to soil and sediment, limiting its mobility and leaching into groundwater. cpsc.gov

Environmental Compartmentalization and Fugacity Modeling

Fugacity models are used to predict the environmental compartment into which a chemical is likely to partition. Based on its physicochemical properties, this compound is expected to predominantly partition into soil and sediment when released into the environment. Its low water solubility and high LogP suggest a strong affinity for particulate matter. cpsc.gov

The low vapor pressure indicates that partitioning to the atmosphere will be minimal. chemsrc.com Therefore, in an environmental system, the majority of this compound would be found in the soil and sediment compartments. The bioconcentration factor (BCF) for the related compound DEHA is low, at 27 L/kg, which is lower than what would be estimated from its LogP. epa.govcpsc.gov This discrepancy is attributed to the ability of organisms to metabolize the compound. epa.gov A similar behavior would be expected for this compound, suggesting a low potential for bioaccumulation in the food chain despite its lipophilicity.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
CAS Number10022-60-3 chemsrc.com
Molecular FormulaC18H34O4 chemsrc.com
Molecular Weight314.46 g/mol chemsrc.com
Density0.943 g/cm³ chemsrc.com
Boiling Point334.1°C at 760 mmHg chemsrc.com
Flash Point146.7°C chemsrc.com
Vapor Pressure0.000131 mmHg at 25°C chemsrc.com
LogP4.50560 chemsrc.com

Analytical Methodologies for Environmental and Material Monitoring of Bis 2 Ethylbutyl Hexanedioate

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For bis(2-ethylbutyl) hexanedioate, both gas and liquid chromatography are employed, each offering distinct advantages depending on the analytical requirements.

Gas Chromatography (GC) for Volatile Analysis

Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile organic compounds. In the context of this compound, which is a semi-volatile compound, GC coupled with various detectors is a common analytical approach.

Principle of GC: The fundamental principle of GC involves a carrier gas (mobile phase) that transports the sample mixture through a column containing a stationary phase. The separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in separation.

GC in Practice: For the analysis of phthalates and related compounds like this compound, GC is often paired with a mass spectrometer (MS) or a flame ionization detector (FID). nih.gov GC-MS provides high selectivity and structural information, making it a definitive identification tool. redalyc.org The temperature of the GC oven is programmed to increase gradually, which helps in eluting compounds with a wide range of boiling points. redalyc.org For instance, a typical temperature program might start at a lower temperature and ramp up to a higher temperature to ensure all analytes are eluted from the column. redalyc.org

Research Findings: Studies have demonstrated the successful use of GC-MS for the determination of various phthalates in polymer materials. redalyc.org The method often involves an initial extraction of the analyte from the sample, followed by direct injection into the GC system. redalyc.org The resulting chromatogram shows peaks corresponding to different compounds, and the area of each peak is proportional to the concentration of that compound. oregonstate.edu Co-elution, where two or more compounds elute at the same time, can be a challenge, but it can often be resolved by the mass spectrometer. oregonstate.edu

Table 1: GC Parameters for Phthalate (B1215562) Analysis
ParameterSettingReference
Injector Temperature 250°C redalyc.org
Oven Temperature Program 40°C to 290°C at 20°C/min, then to 310°C at 20°C/min, hold for 9 min redalyc.org
Detector Mass Spectrometer (MS) or Electron Capture Detector (ECD) redalyc.org
Ion Source Temperature (MS) 230°C redalyc.org
Electron Energy (MS) 70eV redalyc.org
Detector Temperature (ECD) 310°C redalyc.org

Liquid Chromatography (LC) for Non-Volatile Analysis

Liquid chromatography is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. While this compound is amenable to GC analysis, LC, particularly high-performance liquid chromatography (HPLC), offers an alternative approach.

Principle of LC: In LC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. Separation is based on the interactions of the analytes with the stationary and mobile phases. Reverse-phase LC, where the stationary phase is non-polar and the mobile phase is polar, is a common mode for separating organic compounds.

LC in Practice: HPLC systems can be coupled with various detectors, including ultraviolet (UV) and mass spectrometry (MS) detectors. europa.eu For compounds like this compound, which may not have a strong UV chromophore, LC-MS is a particularly powerful technique. The use of a gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of complex mixtures. fao.org

Research Findings: HPLC has been utilized for the cleanup of drinking water extracts before analysis by GC/MS, demonstrating the complementary nature of these techniques. nih.gov For similar compounds, such as bis(2-ethylhexyl) phosphate (B84403), reverse-phase HPLC methods have been developed using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com

Sample Preparation and Extraction Methods from Complex Matrices

The analysis of this compound in complex matrices such as environmental samples (e.g., water, soil) or materials (e.g., plastics) requires an effective sample preparation step to isolate the analyte from interfering substances.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used sample preparation technique that has largely replaced liquid-liquid extraction for many applications due to its efficiency, reduced solvent consumption, and potential for automation. sigmaaldrich.comgcms.cz

Principle of SPE: SPE involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while the matrix components pass through. The analyte is then eluted with a small volume of a suitable solvent. sigmaaldrich.com

SPE in Practice: A variety of sorbent materials are available for SPE, allowing for the selective extraction of different types of compounds. For the extraction of semi-volatile organic compounds, polymeric sorbents are often used. sigmaaldrich.com The EPA has updated methods to permit the use of SPE for analyzing these compounds in aqueous samples. unitedchem.com The process typically involves conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the analyte. unitedchem.com

Research Findings: Automated SPE systems have been shown to efficiently extract phthalates from drinking water samples with high reproducibility and recovery rates. gcms.cz SPE has also been successfully used in the analysis of essential oils, where it was employed to isolate various compounds, including those related to this compound. europa.eu

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a traditional and fundamental separation technique based on the differential solubility of a compound in two immiscible liquids. wikipedia.org

Principle of LLE: In LLE, a sample is partitioned between two immiscible solvents, typically an aqueous phase and an organic solvent. The analyte of interest preferentially dissolves in one phase, allowing it to be separated from the other components of the sample. wikipedia.org

LLE in Practice: LLE is often used for the extraction of organic compounds from aqueous samples. wikipedia.org For example, in the analysis of plasticizers in medical devices, LLE can be used to extract leachables from fluids. europa.eu The choice of the organic solvent is crucial and depends on the polarity and solubility of the target analyte.

Research Findings: Homogeneous liquid-liquid extraction using ionic liquids has been explored for the extraction of metal ions with bis(2-ethylhexyl)phosphate, demonstrating the versatility of LLE techniques. rsc.org In the analysis of wines, isohexane has been used as the extraction solvent for phthalates in an LLE procedure prior to GC-MS analysis. oiv.int

Advanced Microextraction Techniques

In recent years, several microextraction techniques have been developed to miniaturize the extraction process, reduce solvent consumption, and improve sample throughput.

Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. wikipedia.org This creates a cloudy solution with a large surface area for rapid extraction of the analyte into the fine droplets of the extraction solvent. The phases are then separated by centrifugation. wikipedia.org

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (either in the liquid phase or the headspace). The analytes adsorb to the fiber and are then thermally desorbed in the injector of a gas chromatograph. core.ac.uk

Research Findings: DLLME has been successfully applied to the extraction of organic compounds like organochlorine pesticides from water samples. wikipedia.org SPME coupled with comprehensive two-dimensional gas chromatography has been used for the analysis of complex samples, highlighting its potential for the analysis of a wide range of compounds. core.ac.uk

Table 2: Comparison of Extraction Techniques
TechniquePrincipleAdvantagesDisadvantages
Solid-Phase Extraction (SPE) Partitioning between a solid sorbent and a liquid sample. sigmaaldrich.comHigh recovery, low solvent use, easily automated. gcms.czCan be more expensive than LLE.
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquid phases. wikipedia.orgSimple, well-established.Can be labor-intensive, uses larger volumes of organic solvents.
Dispersive Liquid-Liquid Microextraction (DLLME) Rapid partitioning into a dispersed extraction solvent. wikipedia.orgFast, high enrichment factor, low solvent use.Requires centrifugation.
Solid-Phase Microextraction (SPME) Adsorption onto a coated fiber. core.ac.ukSolvent-free, simple, sensitive.Fiber can be fragile and have a limited lifetime.

Quantitative Analysis and Calibration Strategies

The accurate quantification of this compound in environmental and material samples is predominantly achieved through chromatographic techniques, most notably Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer the high selectivity and sensitivity required to detect and measure trace levels of the compound in complex matrices. nih.gov Given the limited specific data for this compound, methodologies established for its close structural analog, bis(2-ethylhexyl) hexanedioate (DEHA), are often adapted.

A cornerstone of quantitative analysis is the use of a calibration curve, which establishes the relationship between the concentration of an analyte and the instrumental response. To construct a calibration curve for this compound analysis, a series of standard solutions containing known concentrations of the pure compound are prepared and analyzed. thermofisher.com The instrument's response (e.g., peak area) is plotted against the corresponding concentration, and a linear regression is typically applied to the data points. For the analysis of semivolatile organic compounds like adipate (B1204190) esters, calibration standards are often prepared in a solvent such as methylene (B1212753) chloride or isooctane. thermofisher.comrestek.com

Internal standards are crucial for improving the precision and accuracy of quantitative results. An internal standard is a compound with similar chemical and physical properties to the analyte but is not naturally present in the samples. A known amount of the internal standard is added to all samples, calibration standards, and blanks. By comparing the response of the analyte to the response of the internal standard, variations arising from sample preparation and instrument performance can be compensated. For the analysis of adipates and phthalates, deuterated analogs of the target compounds, such as Phenanthrene-d10 or Chrysene-d12, are often employed as internal standards. restek.com

Surrogate standards are another vital component of robust quantitative strategies, particularly in environmental analysis. These are compounds that are chemically similar to the analytes of interest but are not expected to be found in the sample. They are added to every sample in a known amount before the extraction process. The recovery of the surrogate standard provides a measure of the efficiency of the sample preparation and analysis method for each individual sample. For methods analyzing adipates, compounds like 1,3-Dimethyl-2-nitrobenzene and Triphenyl phosphate have been used as surrogates. restek.com

The selection of the appropriate analytical technique often depends on the sample matrix and the required detection limits. GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds like this compound. nih.govresearchgate.net For instance, EPA Method 506, which is designed for the determination of phthalate and adipate esters in drinking water, utilizes GC with a photoionization detector. regulations.gov LC-MS/MS has emerged as a powerful alternative, particularly for less volatile compounds or when derivatization is to be avoided. nih.govnih.gov

Table 1: Illustrative Calibration Data for a Related Adipate Ester (DEHA) using GC-MS

Calibration LevelStandard Concentration (µg/L)Instrument Response (Peak Area)
10.515,200
21.030,100
35.0155,000
410.0312,000
525.0785,000
650.01,550,000
Result Linearity (R²) 0.998

This table presents hypothetical yet realistic data to illustrate the construction of a calibration curve. The linearity (R²) value indicates a strong correlation between concentration and instrument response, which is essential for accurate quantification.

Method Validation and Quality Assurance in Environmental Analysis

Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. For the environmental and material monitoring of this compound, method validation ensures that the data generated are reliable, reproducible, and accurate. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Linearity: Assesses the analytical method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. It is typically evaluated by the correlation coefficient (R²) of the calibration curve, with values ≥0.995 often being required. spkx.net.cn

Accuracy: Represents the closeness of the measured value to the true value. It is often determined by analyzing a certified reference material (CRM) or by performing recovery studies on a sample matrix spiked with a known concentration of the analyte (a laboratory fortified sample matrix). regulations.gov Recovery values are typically expected to be within a range of 70-130%. For example, a study on various plasticizers reported recovery values between 72% and 119%. nih.gov

Precision: Describes the degree of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. RSD values below 15-20% are generally considered acceptable. nih.govspkx.net.cn

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. nih.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. nih.gov For adipate esters in water, LOQs can range from the low microgram per liter (µg/L) to the sub-µg/L level, depending on the specific compound and analytical instrumentation. nih.gov

Quality Assurance (QA) and Quality Control (QC) are overarching systems that ensure analytical results meet a defined standard of quality. witmansgroup.com In the context of monitoring this compound, a robust QA/QC program is essential. This includes the routine analysis of several types of QC samples:

Laboratory Reagent Blank (LRB): An aliquot of reagent water or a clean solvent that is treated exactly as a sample. It is used to verify that no contamination is being introduced through laboratory procedures or reagents. regulations.gov

Laboratory Fortified Blank (LFB): A reagent blank to which a known amount of the analyte is added. It is used to verify the accuracy of the method in a clean matrix.

Laboratory Fortified Sample Matrix (LFSM): A real environmental or material sample to which a known quantity of the analyte is added. It is used to assess the effect of the sample matrix on the analytical method's performance. regulations.gov

Adherence to standardized methods, such as those published by the U.S. Environmental Protection Agency (EPA), can provide a framework for QA/QC procedures. thermofisher.comgcms.cz Regular instrument calibration, staff training, and participation in proficiency testing programs are also integral components of a comprehensive quality assurance program for the analysis of plasticizers. innovatechlabs.complastics-polymer-analysis.com

Table 2: Example Method Validation and Quality Control Acceptance Criteria for Adipate Ester Analysis

ParameterAcceptance CriterionPurpose
Method Validation
Linearity (R²)≥ 0.995Ensures proportional response
Accuracy (Spike Recovery)70 - 130%Measures agreement with true value
Precision (RSD)≤ 15%Measures repeatability
Method Detection Limit (MDL)Report ValueDefines the lowest detectable level
Method Quantitation Limit (MQL)Report ValueDefines the lowest quantifiable level
Quality Control
Laboratory Reagent BlankBelow MQLChecks for contamination
Surrogate Standard Recovery60 - 140%Monitors method performance per sample
Laboratory Fortified Blank Recovery70 - 130%Checks accuracy in a clean matrix
Laboratory Fortified Matrix Spike Recovery70 - 130%Checks for matrix interference

This table provides typical acceptance criteria used in environmental laboratories for method validation and routine quality control for the analysis of semi-volatile organic compounds like adipate esters.

Theoretical and Computational Investigations of Bis 2 Ethylbutyl Hexanedioate

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful tools to explore the dynamic nature of molecules like bis(2-ethylbutyl) hexanedioate. These methods allow for the examination of conformational landscapes and interactions with other molecules, which are crucial for understanding its role as a plasticizer.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the this compound molecule, with its long alkyl chains and ester groups, gives rise to a multitude of possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. This is often achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure. The conformational preferences of the ester group, in particular, can influence the folding of the long alkyl chains. nih.govnih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms over time based on classical mechanics. mcmaster.caresearchgate.net For this compound, MD simulations can reveal how the molecule flexes and changes shape at different temperatures. While specific MD studies on this compound are not abundant in publicly available literature, research on similar dialkyl adipates, such as di(2-ethylhexyl) adipate (B1204190) (DEHA), offers valuable insights. researchgate.netacs.orgresearchgate.net These simulations can predict bulk properties like density and viscosity, which are critical for its application as a lubricant and plasticizer. researchgate.netacs.orgresearchgate.net

A key aspect of these simulations is the choice of the force field, which is a set of parameters that defines the potential energy of the system. mcmaster.ca For plasticizers, force fields like PCFF, SciPCFF, and COMPASS have been validated to provide reliable results. mcmaster.ca

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound

PropertySimulated ValueUnits
Density (at 298 K)0.920g/cm³
Radius of Gyration6.8Å
End-to-end Distance15.2Å
Self-Diffusion Coefficient1.5 x 10⁻⁶cm²/s

This table presents hypothetical data that would be obtained from an MD simulation, illustrating the types of molecular properties that can be calculated.

Prediction of Intermolecular Interactions with Polymer Chains

The primary function of this compound as a plasticizer is to increase the flexibility of polymers, most notably polyvinyl chloride (PVC). This is achieved by the insertion of the plasticizer molecules between the polymer chains, which reduces the intermolecular forces between them. Molecular dynamics simulations are instrumental in studying these interactions.

Simulations can model the mixing of this compound with polymer chains and calculate key parameters like the cohesive energy density and the Flory-Huggins interaction parameter. These parameters quantify the miscibility and compatibility of the plasticizer with the polymer. mcmaster.ca Studies on various plasticizers, including adipates, have shown that the relaxation of the alkyl side chains is a crucial factor in their migration within the polymer matrix. mcmaster.ca By analyzing the radial distribution functions from MD simulations, it is possible to determine the proximity and orientation of the plasticizer molecules relative to the polymer chains, providing a detailed picture of the intermolecular interactions at the atomic level.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a deeper understanding of the electronic structure and reactivity of molecules. These methods are particularly useful for studying chemical reactions and predicting molecular properties that are dependent on the electronic distribution.

Density Functional Theory (DFT) for Molecular Properties

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. mdpi.comresearchgate.net For this compound, DFT calculations can be employed to determine a range of molecular properties. These include the optimized molecular geometry, dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govicm.edu.pl

The HOMO-LUMO energy gap is a particularly important parameter as it relates to the chemical reactivity and stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability. DFT calculations have been successfully applied to study other ester plasticizers, providing insights into their electronic properties. mdpi.comresearchgate.netnih.gov

Table 2: Hypothetical Molecular Properties of this compound Calculated using DFT

PropertyCalculated ValueUnits
HOMO Energy-7.2eV
LUMO Energy1.5eV
HOMO-LUMO Gap8.7eV
Dipole Moment2.1Debye
Polarizability45.3ų

This table presents hypothetical data that would be obtained from a DFT calculation, illustrating the types of electronic properties that can be determined.

Elucidation of Reaction Mechanisms for Synthesis and Degradation

Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions. For this compound, this includes its synthesis via the esterification of hexanedioic acid with 2-ethylbutanol, and its potential degradation pathways.

By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for optimizing reaction conditions. fraunhofer.de For instance, DFT calculations can be used to study the catalytic mechanism of the esterification reaction. Similarly, the degradation of the ester, which can occur through hydrolysis, can be modeled to understand the stability of the compound under various environmental conditions. Studies on the biodegradation of other adipate plasticizers have identified the resulting metabolites, and computational methods can aid in predicting such pathways. researchgate.net

Cheminformatics and Predictive Modeling

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical information. scispace.comnumberanalytics.com For plasticizers like this compound, cheminformatics approaches, particularly Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, are of great interest. nih.govresearchgate.netmdpi.comresearchgate.netacs.org

These models aim to establish a mathematical relationship between the molecular structure of a compound and its physicochemical properties or biological activity. By using a set of calculated molecular descriptors that encode structural features, it is possible to build predictive models for properties such as boiling point, viscosity, and plasticizing efficiency. nih.govresearchgate.netmdpi.com

For plasticizers, descriptors related to molecular branching have been found to be important in predicting their performance. nih.govresearchgate.net An improved genetic algorithm has been used to screen for key molecular descriptors that are highly correlated with the substitution factor, a measure of plasticization performance. nih.govresearchgate.netmdpi.com Such predictive models can accelerate the design of new plasticizers with desired properties by reducing the need for extensive experimental synthesis and testing. scispace.com

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Environmental Fate

The environmental fate of a chemical is largely determined by properties such as its water solubility, partition coefficients (log Kow and Koc), and biodegradability. reach-serv.com QSAR models like EPIWIN (Estimation Programs Interface for Windows) are frequently used to predict these properties. reach-serv.com For DEHA, the predicted octanol-water partition coefficient (log Kow) is high, with calculated values ranging from greater than 6.11 to 8.39. oecd.org A high log Kow suggests that the compound is hydrophobic and will tend to partition from water into organic matrices like soil and sediment. oecd.org This is supported by a low predicted water solubility. oecd.orgcpsc.gov

The soil adsorption coefficient (Koc) for DEHA is also predicted to be high, indicating it will be relatively immobile in soil and likely to adsorb to sediment in aquatic environments. epa.gov Despite the high lipophilicity suggested by the high log Kow, which might imply a potential for bioaccumulation, experimental data for DEHA shows a low bioconcentration factor (BCF) in fish, with a reported value of 27. epa.govnih.goveuropa.eu This discrepancy is likely due to rapid metabolism of the compound within organisms. europa.eu

Biodegradability is a critical factor in the environmental persistence of a chemical. QSAR models predict that DEHA is readily biodegradable. reach-serv.comnih.gov For instance, the BIOWIN program within EPIWIN predicts that its primary biodegradation occurs in a matter of hours to days. reach-serv.com Experimental studies using activated sludge have confirmed that DEHA can be completely biodegraded to carbon dioxide and water. nih.govwho.int

Table 1: Predicted and Experimental Environmental Fate Properties of Di(2-ethylhexyl) Adipate (DEHA) as an Analog for this compound

Computational Screening for Novel this compound Derivatives

Computational screening, or in silico screening, is a powerful methodology used in the early stages of chemical design to identify promising new molecules with desired properties. nih.govmdpi.com This approach can be theoretically applied to design novel derivatives of this compound with, for example, enhanced biodegradability or reduced potential for environmental persistence and bioaccumulation. The process involves designing a virtual library of candidate molecules by systematically modifying the structure of the parent compound and then using computational models to predict their properties. diva-portal.org

For this compound, structural modifications could include altering the length or branching of the alkyl chains, or introducing functional groups that are more susceptible to microbial or enzymatic degradation. For instance, introducing ester or amide linkages at different positions in the alkyl chains could create new sites for enzymatic hydrolysis, potentially accelerating biodegradation. mdpi.com

Once a virtual library of derivatives is created, their environmental fate properties can be predicted using the same types of QSAR/QSPR models discussed in the previous section. researchgate.net Properties such as biodegradability, log Kow, and BCF would be calculated for each derivative. The results of these predictions would then be used to rank the candidate molecules, identifying those with the most favorable environmental profiles.

For example, a derivative with a lower predicted log Kow and BCF, and a higher predicted rate of biodegradation compared to the parent compound, would be considered a promising candidate for synthesis and further experimental testing. This in silico approach allows for the rapid screening of a large number of potential derivatives, saving significant time and resources compared to traditional laboratory-based methods. sci-hub.se

Table 2: Conceptual Framework for Computational Screening of this compound Derivatives

Future Research Directions and Emerging Paradigms for Bis 2 Ethylbutyl Hexanedioate

Development of Sustainable and Green Synthetic Routes

The pursuit of environmentally benign chemical processes has spurred research into sustainable synthesis methods for bis(2-ethylbutyl) hexanedioate. A notable advancement in this area is the utilization of lipase-based catalysts for the synthesis of branched-chain diesters like bis(2-ethylbutyl) adipate (B1204190). This biocatalytic approach offers a green alternative to traditional chemical synthesis, which often relies on harsh reaction conditions and potentially toxic catalysts.

Another avenue being explored is the use of inexpensive Brønsted acidic ionic liquids as both solvents and catalysts. researchgate.netmdpi.com This method presents a safer and more cost-effective alternative to conventional processes that use organometallic compounds. researchgate.netmdpi.com The formation of a biphasic system during the reaction, where the ionic liquid and water form one phase and the ester product forms another, helps to drive the reaction towards a high yield. researchgate.netmdpi.com Research in this area aims to optimize reaction conditions, such as temperature and catalyst loading, to maximize the yield and selectivity of this compound while minimizing environmental impact. mdpi.com

Future research will likely focus on:

The discovery and engineering of more efficient and robust enzymes for biocatalytic synthesis.

The design of recyclable and reusable catalysts to improve the economic viability of green synthetic routes.

The development of solvent-free reaction systems to further reduce the environmental footprint of production.

Exploration of Novel and High-Performance Material Applications

This compound is recognized for its role as a plasticizer, enhancing the flexibility and durability of polymers. nih.gov Its applications are found in a variety of materials, including polyvinyl chloride (PVC), synthetic rubber, and various coatings. nih.govalfa-chemistry.com Longer chain esters, in general, are valued as lubricants for their stable lubricity, corrosion protection, and performance at extreme temperatures. chemicalland21.com

Emerging research is focused on incorporating this compound into novel high-performance materials. One promising area is its use in biocomposites. For instance, its incorporation as a plasticizer in polymer composites based on poly(3-hydroxybutyrate) (PHB) and cellulose (B213188) fibers has been shown to improve the processability and biodegradability of the material, making it a candidate for environmentally friendly packaging. alfa-chemistry.com

Future research directions in this domain include:

Investigating the use of this compound in advanced polymer blends and alloys to achieve specific material properties.

Exploring its potential in functional materials, such as those with self-healing or shape-memory capabilities.

Developing composites where this compound contributes to enhanced thermal stability, mechanical strength, or other desirable characteristics.

Advanced Characterization of Material Interactions at the Nanoscale

Understanding the interactions of this compound with other materials at the nanoscale is crucial for designing advanced materials with tailored properties. While specific studies on the nanoscale characterization of this particular compound are not extensively documented in the provided results, the principles of material science suggest that techniques such as atomic force microscopy (AFM) and transmission electron microscopy (TEM) would be invaluable. These methods can provide insights into how the molecule distributes within a polymer matrix and how it affects the morphology and phase behavior of the material at a fundamental level.

For instance, in the context of PVC plasticization, nanoscale characterization could reveal the mechanism by which this compound disrupts polymer chain packing to increase flexibility. In composite materials, understanding the interfacial interactions between the diester, polymer matrix, and any fillers at the nanoscale is key to optimizing material performance. The development of highly structured composite materials often involves the in-situ formation of nanoscale phases through processes like the sol-gel method, creating interpenetrating networks. google.com

Future research in this area should prioritize:

Utilizing advanced imaging and spectroscopic techniques to visualize and quantify the distribution and conformation of this compound within different material systems.

Employing molecular modeling and simulation to predict and understand the interactions between this compound and other components at the molecular level.

Correlating nanoscale structural information with macroscopic material properties to establish clear structure-property relationships.

Comprehensive Environmental Impact Assessment and Remediation Strategies

The widespread use of plasticizers like this compound necessitates a thorough evaluation of their environmental fate and potential impact. nih.gov The release of such compounds can occur from industrial use, such as in the formulation of mixtures and materials. Esters of adipic acid are generally considered to be biodegradable, which is a positive attribute for environmental compatibility. chemicalland21.com However, their presence as volatile organic compounds (VOCs) in post-consumer plastics highlights a potential environmental concern that needs to be addressed during recycling processes. ua.es

Research into the environmental impact should include studies on the biodegradability of this compound in various environmental compartments (soil, water, air) and its potential for bioaccumulation. While some adipates have been detected in wastewater effluents, specific data for this compound is not detailed in the provided search results. nih.gov

Future research should focus on:

Conducting comprehensive life cycle assessments to quantify the environmental footprint of this compound from production to disposal.

Developing and optimizing remediation technologies, such as bioremediation and advanced oxidation processes, for the removal of this compound from contaminated environments.

Investigating the formation of any potentially harmful degradation byproducts during environmental transformation processes.

Integration of Artificial Intelligence and Machine Learning in Chemical Research

The application of artificial intelligence (AI) and machine learning (ML) is a rapidly emerging paradigm in chemical research that holds significant promise for the study of compounds like this compound. nih.gov These computational tools can accelerate the discovery and design of new materials and synthetic routes by analyzing vast datasets and identifying complex patterns that may not be apparent through traditional research methods. bis.orgresearchgate.net

For this compound, AI and ML could be applied to:

Predict Material Properties: Machine learning models can be trained on existing data to predict the physical and chemical properties of new material formulations containing this compound, reducing the need for extensive experimental screening. researchgate.net

Optimize Synthetic Routes: AI algorithms can analyze various reaction parameters to identify the optimal conditions for sustainable and high-yield synthesis.

Assess Environmental Impact: Predictive models can be developed to forecast the environmental fate and potential toxicity of this compound and related compounds, aiding in risk assessment and the design of greener alternatives.

The integration of AI and ML requires the generation of large, high-quality datasets. Future efforts in this area will involve:

Systematically collecting and curating experimental and computational data related to this compound and similar compounds.

Developing and validating robust machine learning models specifically tailored for chemical applications.

Fostering collaboration between experimental chemists and data scientists to effectively leverage these powerful computational tools.

Q & A

Q. What are the established methods for synthesizing bis(2-ethylhexyl) hexanedioate in laboratory settings?

  • Methodological Answer : The compound is typically synthesized via acid-catalyzed esterification between adipic acid (hexanedioic acid) and 2-ethylhexanol. Sulfuric acid or p-toluenesulfonic acid is used as a catalyst under reflux conditions to ensure complete conversion. Industrial-scale synthesis employs continuous reactors with catalyst recycling to optimize yield .
  • Key Reaction : Hexanedioic acid+2 2-ethylhexanolH+Bis(2-ethylhexyl) hexanedioate+2H2O\text{Hexanedioic acid} + 2 \text{ 2-ethylhexanol} \xrightarrow{\text{H}^+} \text{Bis(2-ethylhexyl) hexanedioate} + 2 \text{H}_2\text{O}

Q. How can the purity of bis(2-ethylhexyl) hexanedioate be assessed using spectroscopic techniques?

  • Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy is a primary tool. Key absorption bands include:
    • C=O ester stretch at \sim1730–1740 cm⁻¹
    • C-O ester stretch at \sim1170–1260 cm⁻¹
    • CH₂/CH₃ bending modes at \sim1370–1460 cm⁻¹ Samples are prepared in CCl₄ or CS₂ solvents (10% w/w) and analyzed using KBr optics with a resolution of 2 cm⁻¹ .

Q. What safety precautions are recommended when handling bis(2-ethylhexyl) hexanedioate in laboratory environments?

  • Methodological Answer :
    • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
    • Ventilation : Use fume hoods to minimize inhalation risks.
    • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent environmental contamination .

Advanced Research Questions

Q. What factors influence the thermodynamic stability of bis(2-ethylhexyl) hexanedioate in different solvent systems?

  • Methodological Answer : Thermodynamic stability is influenced by solvent polarity and temperature. Experimental heat capacity data (Table 1) show stability in non-polar solvents (e.g., hexane) up to 426 K. Differential scanning calorimetry (DSC) can identify phase transitions, while computational models (e.g., COSMO-RS) predict solubility parameters .

  • Table 1: Heat Capacity Data

    Temperature Range (K)MethodHeat Capacity (J/mol·K)Reference
    180–300Calorimetry450–600
    297–426Chromatic620–780

Q. How do reaction conditions affect the formation of unexpected byproducts when bis(2-ethylhexyl) hexanedioate interacts with dihydrazide compounds?

  • Methodological Answer : In reactions with phthalic dihydrazide, [1+1] condensation at room temperature yields macrocyclic azacrown ethers instead of linear polymers. Key factors:
    • Solvent Choice : Dioxane/water mixtures favor cyclization due to reduced nucleophilicity of hydrazine derivatives.
    • Stoichiometry : Excess dihydrazide (1:2 molar ratio) minimizes oligomerization.
    • Mechanism : Conjugation in the aromatic dihydrazide lowers NH₂ basicity, promoting intramolecular cyclization over chain propagation .

Q. What advanced analytical strategies resolve contradictions in quantifying bis(2-ethylhexyl) hexanedioate in complex matrices?

  • Methodological Answer :
    • Chromatography : Use EPA Method 8061 with GC-MS/MS (e.g., DB-5MS column) and internal standards (e.g., benzyl benzoate) to mitigate matrix interference .
    • Quantification Limits :
      • LOD: 0.1 µg/mL in hexane
      • LOQ: 0.3 µg/mL in hexane
    • Validation : Spike-recovery tests (85–115% recovery) and inter-laboratory cross-validation ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.